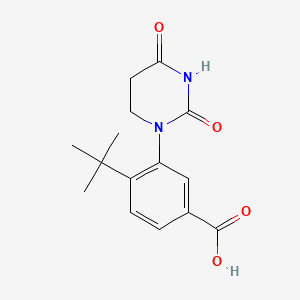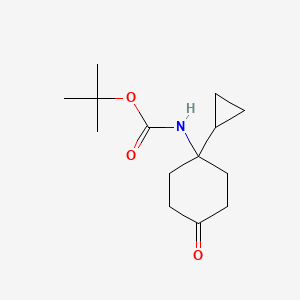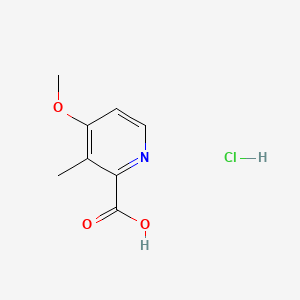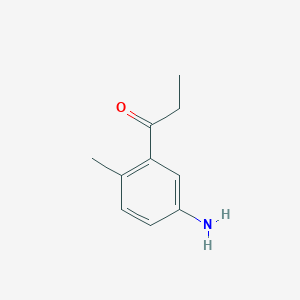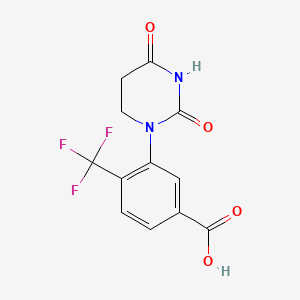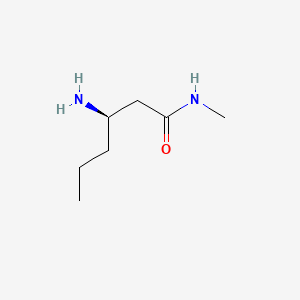
tert-Butyl (4-bromo-2-nitrophenyl)(methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(4-bromo-2-nitrophenyl)-N-methylcarbamate is an organic compound with the molecular formula C11H13BrN2O4 It is a carbamate derivative, characterized by the presence of a tert-butyl group, a bromine atom, and a nitro group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-bromo-2-nitrophenyl)-N-methylcarbamate typically involves the reaction of 4-bromo-2-nitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester. The general reaction scheme is as follows:
[ \text{4-bromo-2-nitroaniline} + \text{tert-butyl chloroformate} \rightarrow \text{tert-butyl N-(4-bromo-2-nitrophenyl)-N-methylcarbamate} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
tert-Butyl N-(4-bromo-2-nitrophenyl)-N-methylcarbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The carbamate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, e.g., azides or thiols.
Reduction: 4-bromo-2-aminophenyl-N-methylcarbamate.
Hydrolysis: 4-bromo-2-nitroaniline and tert-butyl alcohol.
科学的研究の応用
Chemistry
In chemistry, tert-butyl N-(4-bromo-2-nitrophenyl)-N-methylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity, particularly those involved in carbamate metabolism. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, derivatives of tert-butyl N-(4-bromo-2-nitrophenyl)-N-methylcarbamate are investigated for their potential pharmacological properties. These derivatives may exhibit activity against certain diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides or insecticides, due to its potential biological activity.
作用機序
The mechanism of action of tert-butyl N-(4-bromo-2-nitrophenyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, inhibiting their activity. The bromine and nitro groups may also contribute to the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- tert-Butyl N-(4-chloro-2-nitrophenyl)-N-methylcarbamate
- tert-Butyl N-(4-fluoro-2-nitrophenyl)-N-methylcarbamate
- tert-Butyl N-(4-iodo-2-nitrophenyl)-N-methylcarbamate
Uniqueness
tert-Butyl N-(4-bromo-2-nitrophenyl)-N-methylcarbamate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution. This distinguishes it from its chloro, fluoro, and iodo analogs, which may exhibit different reactivity and properties.
特性
分子式 |
C12H15BrN2O4 |
|---|---|
分子量 |
331.16 g/mol |
IUPAC名 |
tert-butyl N-(4-bromo-2-nitrophenyl)-N-methylcarbamate |
InChI |
InChI=1S/C12H15BrN2O4/c1-12(2,3)19-11(16)14(4)9-6-5-8(13)7-10(9)15(17)18/h5-7H,1-4H3 |
InChIキー |
KRMYFAWKOPDMOQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)C1=C(C=C(C=C1)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


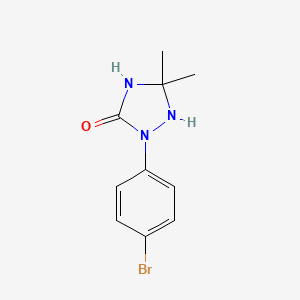
![(2S,3aS,6aS)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide hydrochloride](/img/structure/B13493035.png)
![3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B13493043.png)



